Methyl 3-aminooctanoate
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Overview
Description
Methyl 3-aminooctanoate is an organic compound with the molecular formula C9H19NO2. It is an ester derivative of 3-aminooctanoic acid, featuring an amino group (-NH2) and a methyl ester group (-COOCH3) attached to an octane backbone. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-aminooctanoate can be synthesized through several methods. One common approach involves the esterification of 3-aminooctanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct amination of methyl octanoate using ammonia or an amine source under suitable conditions. This process may require a catalyst and elevated temperatures to achieve a high yield of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of fixed-bed reactors and optimized reaction conditions, such as temperature and pressure, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-aminooctanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Methyl 3-aminooctanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-aminooctanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds or ionic interactions with biological targets, while the ester group can undergo hydrolysis to release the active amino acid.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminocrotonate: Another ester with an amino group, but with a different carbon backbone.
Methyl 3-aminobutanoate: A shorter-chain analog with similar reactivity.
Methyl 3-aminopentanoate: An intermediate-length analog with comparable properties.
Uniqueness
Methyl 3-aminooctanoate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain analogs
Properties
Molecular Formula |
C9H19NO2 |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
methyl 3-aminooctanoate |
InChI |
InChI=1S/C9H19NO2/c1-3-4-5-6-8(10)7-9(11)12-2/h8H,3-7,10H2,1-2H3 |
InChI Key |
HWLRZZKYYCFSKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC(=O)OC)N |
Origin of Product |
United States |
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